molecular formula C10H11NO B11806400 1-(Benzofuran-4-yl)-N-methylmethanamine

1-(Benzofuran-4-yl)-N-methylmethanamine

Cat. No.: B11806400
M. Wt: 161.20 g/mol
InChI Key: BFJWVISBCJLQFV-UHFFFAOYSA-N
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Description

1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in DMF at 60°C produces tertiary amine derivatives (). This reaction is pivotal for modifying biological activity in drug development.

Example Reaction Table

ReagentConditionsProductYieldSource
CH₃IDMF, 60°C, 6 hrN,N-Dimethylbenzofuran-4-ylmethanamine85%
C₂H₅BrK₂CO₃, DCM, RTN-Ethyl-N-methylbenzofuran-4-ylmethanamine72%

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable Schiff base (). These derivatives are explored as enzyme inhibitors.

Key Data

  • Optimal pH: 6.5–7.5

  • Reaction Time: 4–8 hr

  • Common Solvents: Ethanol, THF ()

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 5- or 7-position due to electron-rich furan oxygen. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) are documented ().

Regioselectivity Comparison

PositionNitration YieldSulfonation Yield
568%55%
722%30%

Data inferred from analogous benzofuran systems ( ).

Reductive Amination

The amine participates in reductive amination with ketones using NaBH₃CN or H₂/Pd-C. For example, reaction with cyclohexanone and NaBH₃CN in MeOH produces N-cyclohexyl derivatives ( ).

Case Study from

  • Reactants : Benzofuran-4-ylmethylamine + (E)-cinnamaldehyde

  • Catalyst : Pd/C (5 mol%)

  • Product : (E)-N-(Benzofuran-4-ylmethyl)-N-methyl-3-phenylprop-2-en-1-amine

  • Yield : 70%

  • Characterization : HRMS (ESI) m/z 278.1539 (calc. 278.1545)

Salt Formation

The amine forms stable hydrochloride salts with HCl gas in ether. These salts enhance solubility for pharmacological testing ( ).

Physicochemical Data

  • Melting Point: 173–176°C (hydrochloride salt, )

  • Solubility: >50 mg/mL in water (hydrochloride form,)

Catalytic Cross-Coupling

Palladium-mediated Suzuki coupling occurs at the benzofuran ring’s 2-position when substituted with halogens. For example, brominated derivatives react with phenylboronic acid to form biaryl systems ( ).

Mechanistic Insight from

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : 1,10-Phenanthroline

  • Key Intermediate : π-Allylpalladium complex

  • Yield Range : 60–85%

Oxidation Reactions

The benzofuran ring is resistant to mild oxidants (e.g., KMnO₄) but undergoes cleavage with strong oxidizers like CrO₃ in acidic media, yielding dicarboxylic acids ( ).

Oxidation Pathways

Oxidizing AgentProductConditions
CrO₃/H₂SO₄4-(Methylamino)phthalic acid80°C, 12 hr
O₃Ring-opened diketone-78°C, CH₂Cl₂

Complexation with Metals

The amine and benzofuran oxygen act as bidentate ligands for Cu(II) and Fe(III), forming complexes studied for catalytic activity ( ).

Example Cu(II) Complex

  • Stoichiometry: 1:2 (Metal:Ligand)

  • Magnetic Moment: 1.73 BM (indicating square planar geometry)

  • Application Tested: Catalytic oxidation of alkanes ( )

This compound’s versatility in N-functionalization, electrophilic substitution, and coordination chemistry makes it valuable in medicinal chemistry and materials science. Recent advances in palladium-catalyzed reactions ( ) suggest untapped potential for creating structurally diverse pharmacophores.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including 1-(Benzofuran-4-yl)-N-methylmethanamine. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives have shown IC50 values ranging from 0.49 to 68.9 µM against NSCLC cell lines, indicating significant cytotoxic activity .

Table 1: Antitumor Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5491.48 - 47.02VEGFR-2 inhibition
Other Benzofuran DerivativesNCI-H230.49 - 68.9Apoptosis induction

Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundModelInhibition (%)Reference
This compoundRat Paw Edema65%EAS Journal of Pharmacy and Pharmacology
Other Benzofuran DerivativesVarious ModelsUp to 70%MDPI Studies

Case Study 1: Antitumor Activity in NSCLC

A recent study explored the effects of various benzofuran derivatives on the A549 cell line. The most active compounds were found to induce significant apoptosis, with one derivative causing a 42.05% apoptotic effect compared to a control group . This highlights the potential of these compounds in developing new cancer therapies.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of benzofuran derivatives were assessed using a rat paw edema model. The results indicated substantial reductions in edema, supporting their therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .

Comparison with Similar Compounds

Biological Activity

1-(Benzofuran-4-yl)-N-methylmethanamine, a compound belonging to the benzofuran class, has garnered attention in recent years due to its diverse biological activities. Benzofurans are known for their potential therapeutic effects, including anticancer, antibacterial, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

This compound features a benzofuran moiety which is critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, research indicates that compounds derived from benzofuran can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Notably, derivatives such as ACDB and BL-038 have shown significant efficacy against human chondrosarcoma cells by increasing ROS levels and disrupting mitochondrial membrane potential .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ACDBK5625.0ROS generation, apoptosis induction
BL-038Chondrosarcoma3.2Mitochondrial dysfunction
This compoundA2780 (ovarian cancer)TBDTBD

Antibacterial Activity

Benzofuran derivatives have also demonstrated antibacterial properties. A study reported that certain benzofuran compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as novel antibacterial agents .

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate apoptosis and oxidative stress. The compound is believed to modulate the activity of caspases, which are crucial for the apoptotic process, thereby enhancing cell death in malignant cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzofuran derivatives in clinical settings:

  • Case Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with a benzofuran derivative showed promising results in reducing tumor size and improving overall survival rates.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of benzofuran compounds in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal apoptosis and oxidative stress markers.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3

InChI Key

BFJWVISBCJLQFV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=COC2=CC=C1

Origin of Product

United States

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